![molecular formula C12H9BrClNO B2806400 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine CAS No. 1121634-68-1](/img/structure/B2806400.png)
2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H9BrClNO and its molecular weight is 298.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Electronic Properties
Nazeer et al. (2020) demonstrated the synthesis of various derivatives of a closely related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, through a Pd-catalyzed Suzuki cross-coupling reaction. The study extended to analyze the electronic and non-linear optical properties of these compounds, highlighting their potential applications in material sciences, especially in the creation of materials with specific electronic properties Nazeer et al., 2020.
Antibacterial and Antifungal Activities
Bhuva et al. (2015) synthesized new derivatives containing the pyridine nucleus, recognizing its significant role in various domains such as medicine, agriculture, and industrial chemistry. The synthesized compounds displayed moderate antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents Bhuva et al., 2015.
Polymer Sciences and Intramolecular Bonding
Takagi et al. (2017) explored the synthesis of polythiophene derivatives with methoxy and pyridine groups, leading to the discovery of intramolecular hydrogen bonding in the polymers. This research paves the way for developing new materials with specific optical properties and offers insights into polymer chain stacking and electronic interactions Takagi et al., 2017.
Crystal Structure and Magnetic Properties
Chang-zheng (2011) synthesized a compound related to 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine, focusing on its crystal structure and magnetic properties. The study offers valuable information on the structural and magnetic characteristics of these compounds, which could be crucial for their application in material sciences, particularly in areas like molecular magnetism and crystal engineering Chang-zheng, 2011.
Catalysis and Chemical Reactions
The compound and its derivatives also play a crucial role in catalysis and various chemical reactions, underscoring their importance in synthetic chemistry.
Suzuki Cross-Coupling Reactions
Parry et al. (2002) discussed the synthesis of 2-Bromo-5-pyridylboronic acid and its involvement in palladium-catalyzed cross-coupling reactions. This study signifies the compound's role in facilitating the formation of novel heteroarylpyridine derivatives, crucial in various chemical syntheses Parry et al., 2002.
Large-Scale Synthesis and Functionalization
Morgentin et al. (2009) elaborated on the efficient synthesis and functionalization of compounds related to this compound. The methodology provided is pivotal for large-scale synthesis and opens pathways for rapid access to various heterocyclic analogues, essential in the pharmaceutical industry and organic chemistry Morgentin et al., 2009.
Antiviral Activity
Hocková et al. (2003) synthesized derivatives of 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing significant antiretroviral activity in cell cultures. This indicates the compound's potential in medicinal chemistry, particularly in developing new antiviral drugs Hocková et al., 2003.
Propiedades
IUPAC Name |
2-bromo-5-[(3-chlorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-12-5-4-11(7-15-12)16-8-9-2-1-3-10(14)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZARDINRZKTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
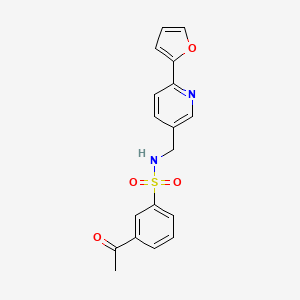
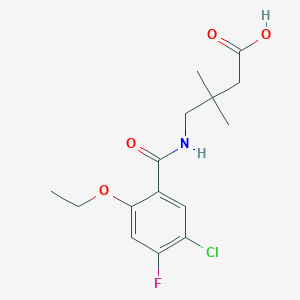
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
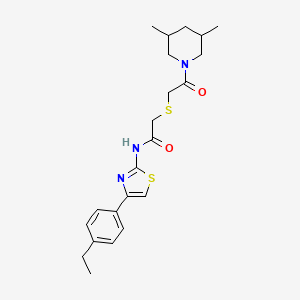
![2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2806322.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2806326.png)
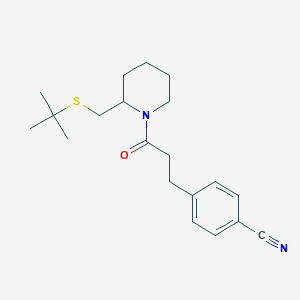
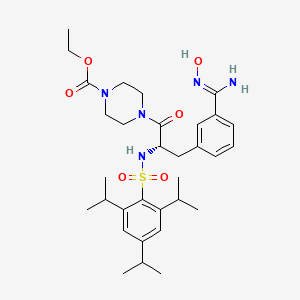
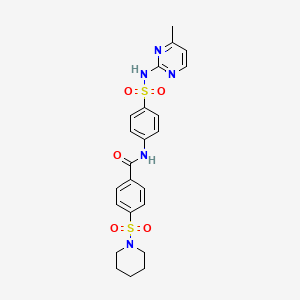
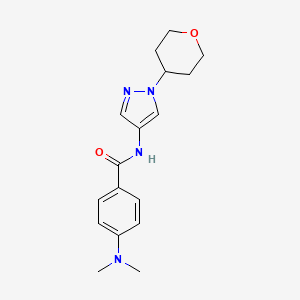
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2806332.png)
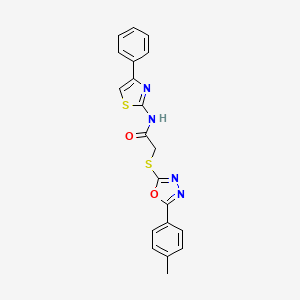
![3-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2806334.png)

